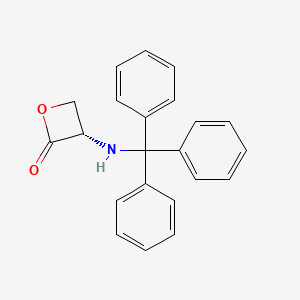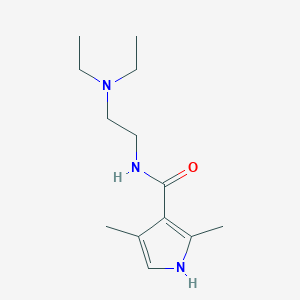![molecular formula C12H23ClIS- B1588630 Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- CAS No. 72269-53-5](/img/structure/B1588630.png)
Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-
Descripción general
Descripción
“Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl-” is a chemical compound . It is a derivative of Bicyclo[3.1.1]heptane, which is a saturated bicyclic structure incorporated in newly developed bio-active compounds .
Synthesis Analysis
The synthesis of similar compounds, such as Bicyclo[2.2.1]heptane derivatives, has been achieved through a sequential Diels Alder reaction/rearrangement sequence . The outcome of the rearrangement depended on the substitution pattern of the dienes . When the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives including (+)-herbanone can be obtained in an enantiomeric ratio (er) .Molecular Structure Analysis
The molecular structure of Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular formula of Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- is C10H18 . Its molecular weight is 138.2499 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The study on the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene by Billups et al. (1996) reveals insights into the generation of cyclopropene dimerizes and their subsequent reactions. This research demonstrates the compound's potential in forming crystalline triene tetramers and tricyclohexane tetramers, showing its utility in organic synthesis and material science (Billups et al., 1996).
Structural Analysis
- Clegg et al. (1995) explored the structural invariance of the bicyclo[2.2.1]heptane unit across four isomeric dioxolane derivatives of D-camphorquinone. This work underscores the rigid nature of the bicycloheptane backbone, contributing to our understanding of its structural properties and applications in molecular design (Clegg et al., 1995).
Advanced Material Synthesis
- Tekautz et al. (2007) reported on the synthesis of silicon-phosphorus and silicon-arsenic cage compounds with bicyclo[2.2.1]heptane, bicyclo[3.2.1]octane, and tricyclo[3.3.3.1.03,7]nonane backbones. These compounds illustrate the potential of bicycloheptane derivatives in creating novel materials with unique electronic and structural properties, relevant for applications in nanotechnology and materials science (Tekautz et al., 2007).
Asymmetric Synthesis and Catalysis
- The research by McKay and Payne (1986) on chiral phosphine ligands in asymmetric synthesis, using bicyclo[2.2.1]hepta-2,5-diene as a key component, highlights the role of such compounds in facilitating chemical reactions with high enantioselectivity. This is crucial for the development of pharmaceuticals and agrochemicals with specific chiral orientations (McKay & Payne, 1986).
Propiedades
IUPAC Name |
chloro-[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClSi/c1-12(2)10-6-5-9(11(12)7-10)8-14(3,4)13/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKFXJSZPJCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)C[Si](C)(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888126 | |
| Record name | Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane | |
CAS RN |
72269-53-5 | |
| Record name | 2-[(Chlorodimethylsilyl)methyl]-6,6-dimethylbicyclo[3.1.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



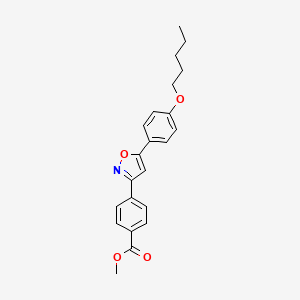
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
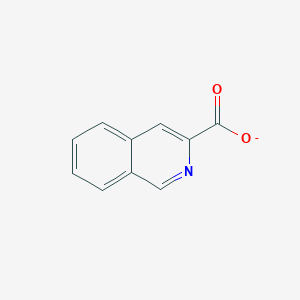
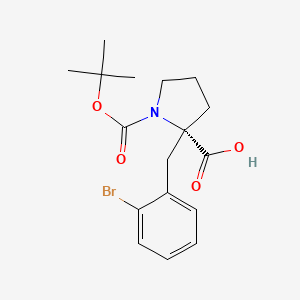
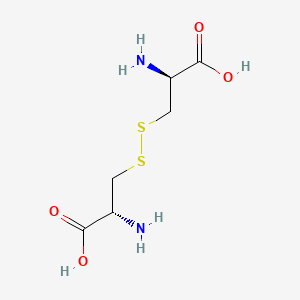
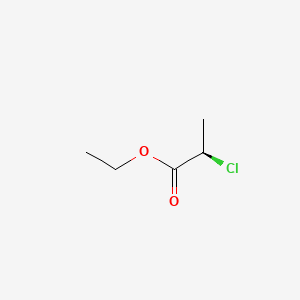
![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)
![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)
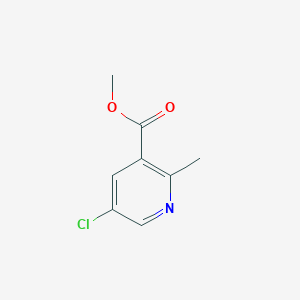
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)
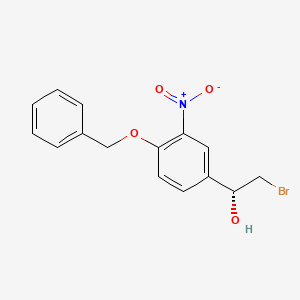
![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)
